3-Methylphosphinicopropionic Acid-d3 Diethyl Ester
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Overview
Description
3-Methylphosphinicopropionic Acid-d3 Diethyl Ester is a stable isotope-labeled compound with the molecular formula C8H14D3O4P and a molecular weight of 211.21 . This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylphosphinicopropionic Acid-d3 Diethyl Ester involves the reaction of 3-Methylphosphinicopropionic Acid with deuterated ethanol under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
3-Methylphosphinicopropionic Acid-d3 Diethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphinic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form different esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products
The major products formed from these reactions include various phosphinic acids, phosphine derivatives, and substituted esters and amides .
Scientific Research Applications
3-Methylphosphinicopropionic Acid-d3 Diethyl Ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methylphosphinicopropionic Acid-d3 Diethyl Ester involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, leading to the formation of intermediate compounds that participate in metabolic processes. The deuterium labeling allows for precise tracking of the compound in biological systems, providing valuable insights into its behavior and effects.
Comparison with Similar Compounds
Similar Compounds
3-Methylphosphinicopropionic Acid: The non-deuterated version of the compound.
3-Methylphosphinicopropionic Acid Sodium Salt: A sodium salt derivative with similar properties.
Uniqueness
3-Methylphosphinicopropionic Acid-d3 Diethyl Ester is unique due to its deuterium labeling, which enhances its stability and allows for detailed studies in various scientific fields. This labeling makes it particularly valuable in research applications where precise tracking and quantification are required .
Properties
Molecular Formula |
C8H17O4P |
---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
ethyl 3-[ethoxy(trideuteriomethyl)phosphoryl]propanoate |
InChI |
InChI=1S/C8H17O4P/c1-4-11-8(9)6-7-13(3,10)12-5-2/h4-7H2,1-3H3/i3D3 |
InChI Key |
SNVZNRKDAUIJIQ-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])P(=O)(CCC(=O)OCC)OCC |
Canonical SMILES |
CCOC(=O)CCP(=O)(C)OCC |
Origin of Product |
United States |
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